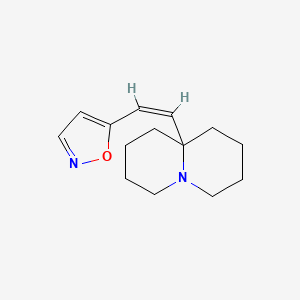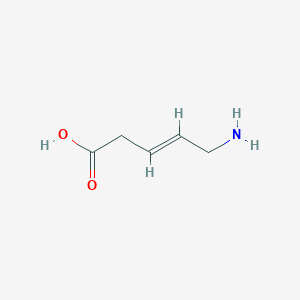![molecular formula C10H7BrClN3O B15214793 1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one CAS No. 88137-72-8](/img/structure/B15214793.png)
1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a triazole ring, and a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-bromophenyl azide and propargyl chloride are commonly used as starting materials.
Introduction of the Chloroethanone Group: The triazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzyme activities. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The chloroethanone moiety can undergo nucleophilic attack, leading to covalent modification of biomolecules.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the chloroethanone group but shares the triazole and bromophenyl moieties.
2-Chloro-1-(4-bromophenyl)ethanone: Lacks the triazole ring but contains the bromophenyl and chloroethanone groups.
Uniqueness: 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination chemistry, while the chloroethanone group allows for diverse chemical modifications.
Propiedades
Número CAS |
88137-72-8 |
|---|---|
Fórmula molecular |
C10H7BrClN3O |
Peso molecular |
300.54 g/mol |
Nombre IUPAC |
1-[1-(4-bromophenyl)triazol-4-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClN3O/c11-7-1-3-8(4-2-7)15-6-9(13-14-15)10(16)5-12/h1-4,6H,5H2 |
Clave InChI |
UINVUTWCQPVLMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


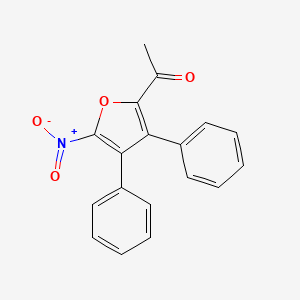
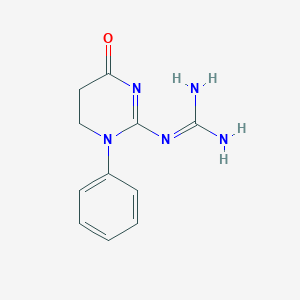
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
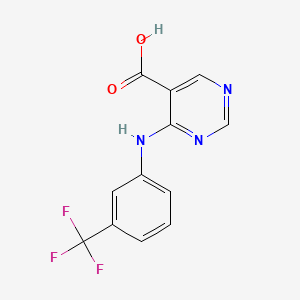
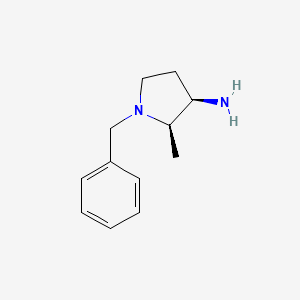

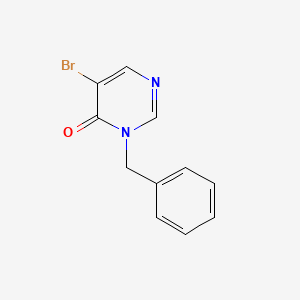
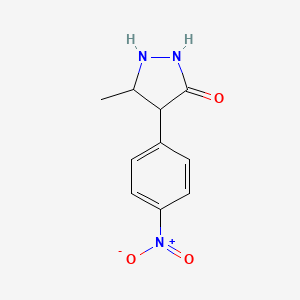
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
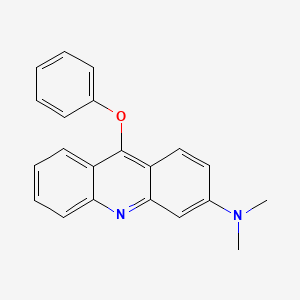
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
